molecular formula C13H10N2O4 B13692436 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid

2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid

Cat. No.: B13692436
M. Wt: 258.23 g/mol
InChI Key: VSFZETZPLHWGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with significant potential in various scientific fields. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The compound’s structure includes a quinoline core with a cyclopropyl group at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with a cyclopropyl ketone, followed by nitration and carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid’s unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-cyclopropyl-6-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)10-6-12(7-1-2-7)14-11-4-3-8(15(18)19)5-9(10)11/h3-7H,1-2H2,(H,16,17)

InChI Key

VSFZETZPLHWGCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.